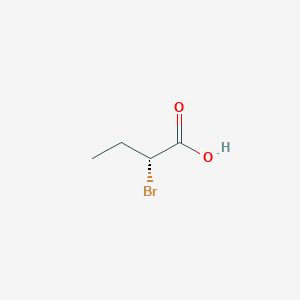

(R)-2-Bromobutanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2681-94-9 | |

| Record name | alpha-Bromobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-bromoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 Bromobutanoic Acid and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched products, circumventing the need for resolving racemic mixtures. These approaches are broadly categorized into enantioselective catalysis and biocatalysis.

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to stereoselectively transform a prochiral substrate into a chiral product. This strategy encompasses organocatalysis, metal-based catalysis, and photocatalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. The α-bromination of aldehydes and ketones, which serves as a model for the synthesis of α-bromo carboxylic acid derivatives, has been achieved with high enantioselectivity using chiral secondary amine catalysts. nih.govrsc.org These catalysts activate the carbonyl substrate by forming a chiral enamine intermediate, which then reacts with an electrophilic bromine source.

The first organocatalytic enantioselective α-bromination of aldehydes was reported using a C2-symmetric diphenylpyrrolidine catalyst, achieving up to 96% enantiomeric excess (ee). nih.govrsc.org However, the choice of brominating agent is crucial. While N-bromosuccinimide (NBS) is a common and preferred reagent, early studies found it resulted in low yields and poor enantioselectivities. acs.org This led to the development of alternative, often more complex, ketone-based brominating agents (KBAs). nih.gov

Recent advancements have overcome the limitations associated with NBS. By using hexafluoroisopropanol (HFIP) as the solvent and carefully controlling the addition of NBS and the amount of water, excellent yields and enantioselectivities have been achieved with low catalyst loadings and short reaction times. acs.orgnih.gov This methodology represents a more practical and environmentally benign approach to organocatalytic α-bromination. nih.gov

| Carbonyl Substrate | Catalyst | Brominating Agent | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 85 | 94 | acs.org |

| Butanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 82 | 95 | acs.org |

| 3-Methylbutanal | C2-symmetric diphenylpyrrolidine | DBDMH | 72 | 96 | rsc.org |

| Cyclohexanecarbaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 91 | 92 | acs.org |

Transition-metal catalysis offers powerful methods for asymmetric synthesis, including stereoconvergent reactions where a racemic starting material is converted into a single enantiomer of the product. For the synthesis of α-chiral carbonyl compounds, nickel- and cobalt-catalyzed asymmetric cross-coupling reactions of racemic α-bromo ketones and esters have been developed. nih.govacs.org

These reactions typically involve the coupling of a racemic α-halo carbonyl compound with an organometallic reagent, such as an arylzinc or arylmagnesium species, in the presence of a chiral ligand. nih.govacs.org For instance, the nickel-catalyzed Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents, using a chiral pybox ligand, proceeds under mild conditions to generate tertiary stereocenters with high enantioselectivity. nih.gov Similarly, cobalt-catalyzed Kumada reactions of α-bromo esters have been shown to produce a variety of chiral α-aryl alkanoic esters in good yields and high ee. acs.org While these methods are primarily demonstrated for α-arylation, they establish a valid strategy for creating chiral centers at the α-position of carbonyl derivatives, which can be precursors to (R)-2-Bromobutanoic acid.

| Racemic Substrate | Catalyst/Ligand | Coupling Partner | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| rac-2-Bromo-3-pentanone | NiCl2·glyme / (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | PhZnI | 93 | 94 | nih.gov |

| rac-Ethyl 2-bromopropanoate | CoI2 / (R,R)-4,4'-Di-tert-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole | PhMgBr | 96 | 97 | acs.org |

| rac-Ethyl 2-bromobutanoate | CoI2 / (R,R)-4,4'-Di-tert-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole | PhMgBr | 93 | 96 | acs.org |

Visible-light photocatalysis has recently emerged as a versatile platform for organic synthesis, enabling the development of novel enantioselective transformations. rsc.org By merging photoredox catalysis with other catalytic modes like organocatalysis or transition-metal catalysis, challenging asymmetric bond formations can be achieved under mild conditions. snnu.edu.cnscispace.com

One relevant strategy involves the photocatalytic generation of radicals. For instance, the combination of a ruthenium or iridium photocatalyst with a chiral secondary amine organocatalyst has been used for the enantioselective α-alkylation and α-trifluoromethylation of aldehydes. scispace.com In a related context, photoredox/nickel dual catalysis has been employed for the enantioselective acylation of α-amino C(sp3)–H bonds, where photolytically generated bromine radicals initiate the reaction by forming an α-amino alkyl radical. acs.org These approaches highlight the potential for developing photocatalytic methods for the direct, enantioselective α-bromination of butanoic acid derivatives, potentially through a C-H functionalization pathway. snnu.edu.cn While direct photocatalytic asymmetric α-bromination of carboxylic acids is still a developing area, the principles established in related systems provide a clear roadmap for future research. princeton.edursc.org

Biocatalytic Routes and Enzymatic Resolution

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally benign conditions. nih.govnih.gov For the production of enantiomerically pure compounds like this compound, two main biocatalytic strategies are employed: the kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral substrate.

Enzymatic kinetic resolution is a widely used method for separating enantiomers. It relies on an enzyme, typically a hydrolase such as a lipase (B570770), that preferentially catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. manchester.ac.ukacs.org For example, the resolution of racemic 2-halopropionic acids has been achieved through lipase-catalyzed asymmetric esterification or hydrolysis. google.commdpi.com This approach can provide both enantiomers of the α-bromo acid with high optical purity.

Enoate reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. harvard.edunih.gov This reaction proceeds via a stereoselective transfer of a hydride from the flavin cofactor to the β-carbon and a proton from a conserved tyrosine residue to the α-carbon, resulting in a trans-addition of hydrogen. nih.gov

This enzymatic activity can be harnessed for the synthesis of the (S)-enantiomer of 2-bromobutanoate. The substrate for this biotransformation would be an α,β-unsaturated precursor, such as (E)-2-bromo-2-butenoic acid or its ester. The enoate reductase would stereoselectively reduce the double bond to generate (S)-2-bromobutanoic acid or its corresponding ester. Enoate reductases have shown broad substrate specificity, accepting various α,β-unsaturated aldehydes, ketones, and esters. researchgate.net While α,β-unsaturated carboxylic acids can be challenging substrates for some ERs, specific "enoate reductases" from anaerobic organisms are particularly effective for their reduction. nih.govnih.gov This biocatalytic route offers a direct and highly enantioselective pathway to the (S)-enantiomer from a prochiral starting material.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Zymomonas mobilis (NCR) | Benzyl 2-(6-oxocyclohex-1-en-1-yl)acetate | (R)-Benzyl 2-(2-oxocyclohexyl)acetate | 81 | >97 | manchester.ac.uk |

| Saccharomyces carlsbergensis (OYE) | (R,S)-Ketoisophorone | (R)-Levodione | 100 | 94 | harvard.edu |

| Gluconobacter oxydans (Gox-ER) | 2-Phenylacrylic acid | (R)-2-Phenylpropanoic acid | 85 | >99 | manchester.ac.uk |

The data in this table illustrates the capability of enoate reductases to perform asymmetric reductions on various α,β-unsaturated substrates, which is the principle underlying the proposed synthesis of (S)-2-Bromobutanoate.

Lipase-Mediated Hydrolysis for Enantiomeric Excess

Enzymatic kinetic resolution using lipases is a powerful tool for obtaining enantiomerically enriched compounds. nih.gov This method relies on the differential rate of reaction of a pair of enantiomers with an enzyme. In the context of 2-bromobutanoic acid, lipases can be employed to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer in high enantiomeric excess (ee).

For instance, the kinetic resolution of racemic 2-bromopropionic acid has been demonstrated using lipase from Candida cylindracea. google.com This enzyme preferentially catalyzes the esterification of the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. google.com A similar strategy can be applied to 2-bromobutanoic acid esters. The lipase from Yarrowia lipolytica has shown effectiveness in the resolution of 2-bromo-arylacetic acid esters, exhibiting a preference for the (R)-enantiomer in transesterification reactions. researchgate.net This (S)-enantiopreference is noteworthy as it is opposite to that of the commonly used Burkholderia cepacia lipase. researchgate.net

| Enzyme | Substrate | Reaction Type | Enantiopreference | Reference |

| Candida cylindracea lipase | Racemic 2-bromopropionic acid | Esterification | (R) | google.com |

| Yarrowia lipolytica lipase | Racemic 2-bromo-arylacetic acid esters | Transesterification | (S) | researchgate.net |

| Burkholderia cepacia lipase | Racemic 2-bromo-arylacetic acid esters | Transesterification | (R) | researchgate.net |

Enzymatic Conversion of Racemic Precursors

Beyond kinetic resolution, enzymatic conversion of racemic precursors offers a direct route to enantiomerically pure products. This approach often involves dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. Lipase-catalyzed DKR methods have been successfully developed for the preparation of enantiomeric 1,2,3,4-tetrahydroisoquinoline- and 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acids through the hydrolysis of their corresponding racemic esters. mdpi.com

Engineering Enzymes for Enhanced Stereoselectivity

The stereoselectivity of an enzyme is not a fixed property and can be altered through protein engineering techniques such as directed evolution and site-directed mutagenesis. illinois.edufrontiersin.org These methods allow for the creation of enzyme variants with improved or even inverted enantioselectivity. nih.gov For example, by mutating key amino acid residues in the active site, the substrate binding pocket can be reshaped to favor the binding of one enantiomer over the other. nih.gov This approach has been successfully applied to various enzymes, including imine reductases and Baeyer-Villiger monooxygenases, to enhance or reverse their stereoselectivity. nih.gov Computational modeling can significantly aid in identifying crucial residues for mutation, thereby reducing the experimental effort required. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in asymmetric synthesis for various transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

Application of Chiral N-Phenylpantolactam

While specific applications of chiral N-phenylpantolactam in the synthesis of this compound are not detailed in the provided search results, the principles of chiral auxiliary-mediated synthesis are well-established. Chiral auxiliaries, such as oxazolidinones and pseudoephedrine, have been extensively used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. researchgate.netnih.gov The chiral auxiliary directs the approach of the electrophile (in this case, a brominating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary affords the desired enantiomer of the α-bromo acid.

Deracemization Strategies

Deracemization is an attractive strategy that converts a racemate into a single enantiomer, offering a theoretical 100% yield. researchgate.net This can be achieved through various methods, including chemoenzymatic processes that combine a non-selective chemical reaction with a stereoselective enzymatic step. researchgate.net One such strategy involves a cascade of redox reactions, starting with a non-selective oxidation of a racemic alcohol followed by a stereoselective bioreduction of the resulting ketone. researchgate.net

Crystallization-Based Resolution Techniques

Crystallization-based resolution is a classical yet effective method for separating enantiomers. This technique relies on the differential solubility of diastereomeric salts formed between a racemic acid and a chiral resolving agent. For 2-bromobutanoic acid, which is a chiral carboxylic acid, a chiral base such as an amine can be used as the resolving agent. wikipedia.org The resulting diastereomeric salts can then be separated by fractional crystallization. Another approach is preferential crystallization, where one enantiomer of a conglomerate (a crystalline form of a racemate that is a mechanical mixture of crystals of the pure enantiomers) is selectively crystallized from a supersaturated solution. This has been demonstrated for the resolution of 2-aminobutanoic acid p-toluenesulfonate. nih.gov

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

The resolution of racemic 2-bromobutanoic acid into its individual enantiomers is a critical step for providing stereochemically pure compounds for research and synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant and efficient technique for this purpose. The direct separation of 2-bromobutanoic acid enantiomers by chiral HPLC can be challenging; therefore, pre-column derivatization is often employed to enhance chiral recognition and chromatographic performance.

A common strategy involves the derivatization of the carboxyl group of 2-bromobutanoic acid. For instance, reacting the acid with a suitable achiral amine, such as aniline, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), converts the enantiomers into their corresponding anilide diastereomers. These derivatives can then be effectively separated on a CSP.

The choice of the CSP is crucial for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used. For the anilide derivatives of 2-bromobutanoic acid, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has demonstrated effective separation. The separation mechanism relies on the differential interaction of the enantiomeric derivatives with the chiral environment of the stationary phase, leading to different retention times. The (+)-enantiomer has been observed to elute before the (–)-enantiomer under specific conditions.

The mobile phase composition also plays a significant role in the resolution. A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol is typically used. The ratio of these solvents is optimized to balance resolution and analysis time; a common composition is 15% 2-propanol in n-hexane.

Below is a table summarizing typical chromatographic conditions for the enantioseparation of 2-bromobutanoic acid derivatives.

Table 1: HPLC Conditions for Enantioseparation of 2-Bromobutanoic Acid Anilide Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:2-propanol (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Derivatizing Agent | Aniline |

Thermodynamic studies of the separation process reveal that the enantioselective discrimination is enthalpically driven. By analyzing the retention behavior at different temperatures (e.g., in the range of 15–55 °C), thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) can be calculated. For the anilide derivatives on a Chiralcel OD-H column, the calculated Δ(ΔH) was -2.42 kJ mol⁻¹ and Δ(ΔS) was -5.31 J mol⁻¹ K⁻¹, indicating that the interactions governing the separation are exothermic.

In addition to HPLC, gas chromatography (GC) has also been utilized for the enantiomeric separation of α-haloalkanoic acids, including 2-bromobutanoic acid. This method typically requires derivatization of the carboxylic acid to a more volatile form, such as a tert-butylamide, followed by separation on a capillary column coated with a chiral selector.

Mechanism of Stereocontrol in Synthetic Pathways

Transition State Analysis in Asymmetric Catalysis

The enantioselective synthesis of this compound, often achieved through the α-bromination of butanoic acid derivatives or related precursors, relies on the precise control of the reaction's stereochemistry by a chiral catalyst. Understanding the mechanism of stereocontrol requires a detailed analysis of the transition states (TS) of the enantio-determining step. While specific computational studies for 2-bromobutanoic acid are not extensively documented, the principles can be inferred from analogous organocatalytic asymmetric α-halogenation reactions of aldehydes and ketones.

In organocatalytic α-bromination using chiral secondary amines (e.g., derivatives of proline or diphenylpyrrolidine), the catalyst reacts with the carbonyl substrate (such as butanal or a butanoyl derivative) to form a chiral enamine intermediate. This enamine is the key nucleophilic species that attacks the electrophilic bromine source (e.g., N-Bromosuccinimide, NBS).

The stereoselectivity of the reaction is determined by the facial selectivity of the enamine's attack on the brominating agent. This selectivity is governed by the steric and electronic properties of the catalyst, which directs the approach of the electrophile to one of the two prochiral faces of the enamine. The catalyst's structure creates a highly organized and constrained chiral environment around the enamine double bond.

Transition State Model:

The favored transition state is one that minimizes steric repulsion between the incoming electrophile, the bulky substituents of the catalyst, and the substrate's side chain. For example, in a proline-catalyzed reaction, the carboxylic acid group of the catalyst can act as a shield or engage in non-covalent interactions (like hydrogen bonding) to direct the electrophile. The most stable TS conformation allows the electrophile to approach from the less hindered face.

Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states. These calculations can determine the geometries and relative energies of the competing diastereomeric transition states leading to the (R) and (S) products. The energy difference (ΔΔG‡) between these two transition states correlates directly with the predicted enantiomeric excess (ee) of the reaction. The analysis often reveals that specific non-covalent interactions, such as hydrogen bonds or dispersion forces between the substrate, catalyst, and reagent in the TS, are critical for high enantioselectivity.

Substrate-Enzyme Interactions in Biocatalysis

Biocatalysis offers a powerful and highly selective method for obtaining enantiopure this compound, typically through the kinetic resolution of a racemic mixture. Enzymes such as dehalogenases and lipases are commonly used for this purpose. The high degree of stereocontrol is a direct result of specific interactions between the substrate and the amino acid residues within the enzyme's chiral active site.

Dehalogenase-Catalyzed Resolution:

2-Haloacid dehalogenases are enzymes that catalyze the hydrolytic cleavage of the carbon-halogen bond in 2-haloalkanoic acids to produce the corresponding 2-hydroxyalkanoic acids. frontiersin.orgnih.gov These enzymes can be highly enantioselective. For instance, an L-specific dehalogenase (L-DEX) will selectively catalyze the dehalogenation of (S)-2-bromobutanoic acid, leaving the unreacted this compound in high enantiomeric purity.

The mechanism typically involves a nucleophilic attack on the α-carbon (C2) of the substrate by a carboxylate side chain of an active site residue (e.g., Aspartate). This attack proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the chiral center and the formation of a covalent ester intermediate between the enzyme and the substrate. A water molecule, activated by another active site residue (e.g., a histidine acting as a general base), then hydrolyzes this ester intermediate, releasing the 2-hydroxybutanoic acid product and regenerating the free enzyme.

The enantioselectivity arises from the precise three-dimensional arrangement of the substrate within the active site. The binding pocket is shaped to accommodate one enantiomer far more effectively than the other. For the preferred enantiomer, the bromine atom and the carboxylate group are positioned optimally for the nucleophilic attack and subsequent hydrolysis. The other enantiomer binds in a non-productive orientation, where the distance and angle for the Sₙ2 attack are unfavorable, thus leading to a significantly slower reaction rate.

Lipase-Catalyzed Resolution:

Lipases are another class of enzymes used for the kinetic resolution of 2-bromobutanoic acid derivatives, typically esters. In a lipase-catalyzed resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester or selectively esterifies one enantiomer of the racemic acid.

The mechanism of lipase action involves a catalytic triad (B1167595) (commonly Serine, Histidine, and Aspartate/Glutamate) in the active site. pubtexto.com The serine's hydroxyl group, activated by the other members of the triad, acts as a nucleophile, attacking the carbonyl carbon of the substrate's ester group. This forms a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol. In the second step, a nucleophile (water for hydrolysis, or an alcohol for transesterification) attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the product. pubtexto.com

Enantioselectivity is dictated by the fit of the substrate into the active site. The binding site often consists of a hydrophobic pocket that accommodates the alkyl chain of the acid and specific sites that interact with the groups around the stereocenter. One enantiomer will fit snugly into this pocket, allowing the carbonyl group to be perfectly positioned for the nucleophilic attack by the catalytic serine. The other enantiomer, due to steric hindrance, cannot achieve this optimal orientation, resulting in a much lower rate of reaction.

Influence of Reaction Conditions on Enantioselectivity

The stereochemical outcome of an asymmetric synthesis is not solely dependent on the inherent properties of the catalyst or enzyme but is also significantly influenced by the reaction conditions. Parameters such as temperature, solvent, and catalyst loading can have a profound impact on the enantioselectivity of the synthesis of this compound.

Temperature:

Temperature affects the rates of the competing pathways leading to the (R) and (S) enantiomers. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric ratio (er). This relationship is expressed as:

ΔΔG‡ = -RT ln(er)

Generally, lowering the reaction temperature increases the enantioselectivity. This is because the selectivity is dependent on the difference in activation enthalpies (ΔΔH‡) and entropies (ΔΔS‡). At lower temperatures, the enthalpic term, which is often the primary contributor to selectivity, becomes more dominant. Consequently, reactions are frequently run at low temperatures (e.g., -20 °C or lower) to maximize the enantiomeric excess (ee). However, this is not always the case, and some reactions exhibit an unusual temperature effect where enantioselectivity increases with temperature, which may indicate a change in the rate-determining step or mechanism at different temperatures. rsc.org

Solvent:

The solvent can influence enantioselectivity through several mechanisms. It can affect the solubility of the catalyst and reagents, the stability of intermediates, and the geometry of the transition states. Solvents can interact with the catalyst or the substrate-catalyst complex through non-covalent interactions like hydrogen bonding or dipole-dipole interactions. These interactions can alter the conformation and energy of the diastereomeric transition states, thereby changing the enantiomeric ratio.

For instance, in the organocatalytic α-bromination of aldehydes, highly polar and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote high enantioselectivities. acs.org Such solvents can stabilize charged intermediates and transition states, potentially leading to a more ordered and selective reaction pathway. acs.org The choice of solvent can thus be a critical parameter to optimize for achieving high stereocontrol.

Catalyst Loading:

Furthermore, in some catalytic systems, the active catalyst may exist in equilibrium with aggregated or deactivated species. Changes in catalyst concentration can shift these equilibria, altering the concentration of the most active and selective catalytic species. Therefore, it is essential to find an optimal catalyst loading that maximizes the rate of the desired asymmetric reaction while minimizing contributions from non-selective pathways. nih.gov For example, in certain asymmetric bromofunctionalization reactions, reducing the catalyst loading from 10 mol% to 1 mol% was found to decrease the enantiomeric ratio, indicating a more complex relationship between catalyst concentration and stereochemical control. nih.gov

Mechanistic Studies of Reactions Involving R 2 Bromobutanoic Acid

Elimination Reactions

In the presence of a strong base, (R)-2-bromobutanoic acid can undergo an elimination reaction, typically via an E2 (Elimination, Bimolecular) mechanism, which competes with nucleophilic substitution. libretexts.orgyoutube.com The E2 mechanism is a concerted, single-step reaction where the base removes a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) at the same time the C=C double bond is formed and the leaving group departs. libretexts.org

The dehydrohalogenation (removal of HBr) of 2-bromobutanoic acid leads to the formation of an unsaturated carboxylic acid, specifically butenoic acid. doubtnut.comdoubtnut.com The reaction involves the abstraction of a proton from a β-carbon by a base, such as hydroxide (B78521) ions in an ethanolic solution, resulting in an alkene. youtube.com

When a substrate has β-hydrogens on more than one carbon atom, the elimination reaction can potentially form different constitutional isomers, a phenomenon known as regioselectivity. khanacademy.orgdalalinstitute.comlibretexts.org

Regioselectivity : 2-Bromobutanoic acid has two different β-carbons: the methyl group (C3) and the methylene (B1212753) group (C1 is not a beta-carbon in this context, the alpha carbon is C2). However, elimination involving the C1 position is not typically observed. Abstraction of a proton from the C3 position is the primary pathway. According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. doubtnut.comchemistrysteps.com In the case of 2-bromobutanoic acid, removal of a proton from the C3 position leads to the formation of 2-butenoic acid, which is more substituted than the alternative. Thus, 2-butenoic acid is the major product. doubtnut.com

Stereoselectivity : The formation of 2-butenoic acid can result in two different geometric isomers: (E)-2-butenoic acid (crotonic acid) and (Z)-2-butenoic acid (isocrotonic acid). E2 reactions often exhibit stereoselectivity, which is governed by the requirement for an anti-periplanar conformation of the β-hydrogen and the leaving group in the transition state. libretexts.org This specific geometric arrangement allows for the most efficient overlap of orbitals to form the new π-bond. The relative stability of the transition states leading to the E and Z isomers determines which one is formed preferentially.

| Product Name | Structure | Classification (Zaitsev's Rule) |

|---|---|---|

| 2-Butenoic acid | CH₃–CH=CH–COOH | Major Product (more substituted) |

Carboxylic Acid Group Reactivity

The carboxyl group (–COOH) of this compound has its own distinct reactivity, primarily involving nucleophilic acyl substitution, where the hydroxyl group (–OH) is replaced by another nucleophile. msu.edujackwestin.com

Esterification : Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly concentrated H₂SO₄) to form esters. study.comchemguide.co.uk This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the ester. For example, reacting this compound with ethanol (B145695) would produce ethyl (R)-2-bromobutanoate. google.com

Amide Formation : The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.comlibretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, facilitating the attack by the amine to form the amide bond. jackwestin.comyoutube.com

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| Fischer Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |

| Amide Formation | Amine (R'NH₂), Activating Agent (e.g., DCC) | Amide (R-CONHR') |

Esterification and Amidation Reactions

The formation of amides and esters from carboxylic acids like this compound is a cornerstone of organic synthesis. These reactions typically require the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Esterification: The conversion of this compound to its corresponding ester involves reacting it with an alcohol in the presence of an acid catalyst. The mechanism, known as Fischer esterification, begins with the protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the acid-base reaction that forms a stable carboxylate salt. Therefore, coupling agents are often employed. Reagents like carbodiimides can be used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming an active O-acylisourea intermediate researchgate.net. This intermediate is highly electrophilic and readily reacts with an amine nucleophile to form the amide bond, releasing a urea (B33335) by-product researchgate.net. The development of direct and catalytic methods for amidation is an ongoing area of research, aiming for more atom-economic and environmentally friendly processes mdpi.com.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aliphatic carboxylic acids such as this compound, this reaction can be challenging and often requires specific conditions or catalytic systems.

One potential pathway involves the formation of a carbanion intermediate upon the loss of CO2. The stability of this intermediate is crucial for the reaction to proceed. For simple aliphatic acids, this pathway typically requires high temperatures.

Catalytic methods can facilitate decarboxylation under milder conditions. For instance, studies on butanoic acid on palladium (Pd) surfaces show that the reaction can proceed from a surface butanoate species researchgate.net. The presence of co-adsorbed hydrogen can influence the reaction, favoring hydrogenation pathways that regenerate the original acid researchgate.net. Alternative catalytic pathways for aromatic carboxylic acids have been developed using various metal catalysts, including copper, silver, and gold complexes, which often proceed via protodecarboxylation or oxidative decarboxylation mechanisms nih.gov. While these are applied to aromatic systems, they highlight the diverse catalytic strategies available for promoting decarboxylation.

Radical Reactions

Bromine Atom Abstraction Mechanisms

The carbon-bromine bond in this compound can undergo homolytic cleavage in the presence of a radical initiator, leading to radical-mediated reactions. The key step in many of these processes is the abstraction of the bromine atom by another radical species.

This process is a fundamental step in free-radical chain reactions, which are characterized by three distinct stages: initiation, propagation, and termination libretexts.orgbyjus.com.

Initiation: The reaction begins with the formation of a reactive radical. This is often achieved by the homolytic cleavage of a weak bond in an initiator molecule, typically induced by heat or UV light byjus.combyjus.com. For example, elemental bromine (Br2) can be cleaved into two bromine radicals (Br•) byjus.com.

Propagation: This is a two-step cycle where the initial radical reacts with the substrate. In this case, a radical (let's denote it as R•) could abstract the bromine atom from this compound to form R-Br and a 2-butanoyl acid radical. This new radical could then react with another molecule to regenerate the initial radical R•, continuing the chain byjus.comuky.edu. The abstraction of a halogen atom to form a carbon-centered radical is a common elementary step in free-radical chemistry libretexts.org.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product byjus.com. This can happen in several ways, such as the combination of two bromine radicals to reform Br2 or the reaction of a bromine radical with the 2-butanoyl acid radical byjus.com.

The selectivity and rate of bromine atom abstraction are influenced by the stability of the radical intermediate that is formed libretexts.org.

Surface Chemistry and Enantioselective Catalysis on Chiral Surfaces

The interaction of chiral molecules with chiral surfaces is a critical area of research for developing heterogeneous asymmetric catalysts d-nb.info. Naturally chiral metal surfaces, such as high Miller index copper surfaces like Cu(643) and Cu(531), provide an intrinsically chiral environment that can differentiate between enantiomers cmu.educmu.edu.

Decomposition Reactions on Chiral Metal Surfaces (e.g., Cu(643)R&S, Cu(531)R&S)

When a chiral molecule like this compound adsorbs onto a chiral surface, the interaction can be either homochiral (e.g., an R molecule on an R-surface) or heterochiral (an R molecule on an S-surface). These interactions can have different energies, leading to enantiospecific differences in reaction kinetics cmu.edu.

Studies on the closely related molecule, R-2-bromobutane, on Cu(643)R&S and Cu(531)R&S surfaces provide significant insight. Upon heating, the adsorbed molecules can undergo several reactions, including desorption (re-entering the gas phase), debromination (C-Br bond cleavage), and subsequent β-hydride elimination cmu.edu. The debromination step forms a chiral R-2-butyl group on the surface. This intermediate can then react further to produce butene (via β-hydride elimination) or butane (B89635) (via hydrogenation) cmu.edu. The kinetics of these underlying elementary steps are enantiospecific, resulting in enantioselective product yields cmu.edu.

Selectivity of Desorption vs. Debromination

For R-2-bromobutane on Cu(643)R&S surfaces, a fraction of the adsorbed molecules desorbs, while the remainder decomposes via debromination cmu.edu. The enantioselectivity of these processes—meaning the difference in reaction yields or rates between the homochiral and heterochiral pairings—is dependent on both the surface structure and the adsorbate coverage cmu.edu. Interestingly, research indicates that the enantioselectivities are influenced more significantly by the surface structure (e.g., Cu(643) vs. Cu(531)) than by the specific structure of the adsorbate cmu.edu. This highlights the critical role of the chiral catalytic surface in controlling the reaction pathways.

The difference in debromination temperatures for two enantiomers on a chiral surface can be significant. For example, on chiral PdGa{111} surfaces, the difference in debromination temperatures for two surface enantiomers can be as high as 46 K, demonstrating a high degree of enantiospecific control d-nb.infonih.gov. This temperature difference dictates the selectivity between desorption and reaction for each enantiomer at a given temperature.

Interactive Data Table: Enantioselectivity of R-2-bromobutane Decomposition

The following table summarizes the enantioselectivities (ee) observed for the reaction products of R-2-bromobutane on different chiral copper surfaces. Enantioselectivity is defined as ee = (YR - YS) / (YR + YS), where YR and YS are the product yields on the R- and S-surfaced crystals, respectively.

| Product | Reaction Path | ee on Cu(643) | ee on Cu(531) |

| Butane | Hydrogenation | 0.04 ± 0.02 | 0.02 ± 0.01 |

| 1-Butene | β-hydride elim. | 0.07 ± 0.02 | 0.08 ± 0.04 |

| trans-2-Butene | β-hydride elim. | 0.03 ± 0.01 | 0.07 ± 0.03 |

| cis-2-Butene | β-hydride elim. | 0.06 ± 0.02 | 0.06 ± 0.03 |

Data sourced from studies on R-2-bromobutane, a close structural analog to this compound. cmu.edu

Lack of Publicly Available Research on the Influence of Surface Structure on Enantioselectivity of this compound Reactions

Research in the field of enantioselective surface science has provided significant insights into how the atomic arrangement of a surface can influence the reaction pathways of chiral molecules. Studies on compounds such as (R)-2-bromobutane, tartaric acid, and aspartic acid on various chiral metal surfaces, including specific crystallographic planes of copper (Cu) and palladium-gallium (PdGa) alloys, have demonstrated that the surface's chirality can lead to differences in adsorption energies and reaction rates for different enantiomers.

For instance, studies on the dehalogenation of chiral alkyl halides on naturally chiral metal surfaces have shown that the reaction's enantioselectivity is highly dependent on the surface's specific atomic structure. However, these studies have not included this compound as a substrate.

Similarly, while enzymatic reactions involving 2-haloacid dehalogenases have been explored for the kinetic resolution of racemic 2-bromobutanoic acid, this work does not pertain to the influence of a solid surface structure on enantioselectivity. These enzymatic studies focus on the active site of the protein rather than the crystallographic structure of a surface.

The absence of specific data for this compound prevents the generation of a detailed and scientifically accurate article on the influence of surface structure on its enantioselective reactions, as no research findings, data tables, or mechanistic details are available to be reported.

Applications of R 2 Bromobutanoic Acid in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

(R)-2-Bromobutanoic acid serves as a crucial chiral intermediate in the production of pharmaceuticals, particularly for synthesizing enantiomerically pure compounds. researchgate.net The presence of a chiral center and a reactive bromine atom allows for its use in asymmetric synthesis, enabling the creation of complex molecules with high stereochemical control. researchgate.net This capability is highly sought after in drug development, where the specific three-dimensional arrangement of atoms in a molecule is often critical to its efficacy and safety.

Synthesis of Chiral Drugs and Active Pharmaceutical Ingredients (APIs)

The demand for single-enantiomer drugs has grown dramatically, driving the need for reliable sources of chiral intermediates like this compound. nih.govresearchgate.net Its incorporation into synthetic pathways allows for the construction of specific stereoisomers of drug molecules, which is essential as different enantiomers can have vastly different pharmacological activities.

Levetiracetam, a widely used antiepileptic drug, is the pure (S)-enantiomer of etiracetam. core.ac.uk The synthesis of this API requires the key chiral intermediate, (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide. The stereochemistry is critical, as the corresponding (R)-enantiomer has been found to have only slight or insignificant pharmacological effects on seizure inhibition.

Various synthetic routes to Levetiracetam have been developed that rely on chiral precursors to establish the necessary (S)-configuration. core.ac.uk While some methods start from enantiopure α-amino acids, others involve the deracemization of 2-bromobutyric acid. core.ac.uk The synthesis of the required (S)-configured intermediates from this compound would necessitate a reaction pathway that proceeds with inversion of stereochemistry, a common strategy in asymmetric synthesis.

Brivaracetam is a chemical analog of Levetiracetam, also used for the treatment of epilepsy. In contrast to the ambiguity in Levetiracetam synthesis, the role of this compound as a precursor for Brivaracetam is well-documented. Synthetic protocols show that this compound is reacted with a chiral lactam intermediate to build the final API structure. This N-alkylation step directly incorporates the chiral side chain required for the drug's activity. In some patented syntheses, the corresponding methyl ester, (R)-methyl-2-bromobutanoate, is used as the alkylating agent.

Seletracetam (UCB 44212) is another pyrrolidone derivative and a structural analog of Levetiracetam that was developed as a potential treatment for epilepsy. researchgate.net It exhibits a high binding affinity for the synaptic vesicle 2A (SV2A) protein. researchgate.net The synthesis of Seletracetam explicitly uses this compound as a key precursor. In the reported synthetic route, an intermediate acid is prepared through the alkylation of a pyrrolidone derivative with this compound in the presence of a strong base like sodium hydride. researchgate.net This intermediate acid then undergoes an amidation reaction to yield the final Seletracetam molecule. researchgate.net

Summary of this compound in API Synthesis

| Target API | Role of this compound | Synthetic Step |

| Levetiracetam | Potential precursor, requiring stereochemical inversion to form the active (S)-enantiomer. | Precursor for the chiral side chain. |

| Brivaracetam | Direct precursor. | N-alkylation of a pyrrolidinone intermediate. |

| Seletracetam | Direct precursor. researchgate.net | Alkylation of a pyrrolidone derivative to form an intermediate acid. researchgate.net |

Derivatives with Potential Therapeutic Applications

Beyond its established role as an intermediate in the synthesis of specific antiepileptic drugs, this compound serves as a versatile scaffold for generating libraries of new chemical entities. Its functional groups—a carboxylic acid and a secondary bromide—allow for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the bromine atom can be displaced by various nucleophiles to introduce diverse structural motifs. Although specific therapeutic applications for derivatives outside of the racetam family are not widely reported in the literature, the use of such chiral building blocks is a standard strategy in medicinal chemistry to generate novel compounds for screening against various biological targets.

Development of Novel Therapeutic Agents

The development of new drugs with improved efficacy and safety profiles is a constant goal in the pharmaceutical industry. Chiral building blocks are essential tools in this endeavor, as they allow for the rational design and synthesis of stereochemically defined drug candidates. nih.govresearchgate.netnih.gov this compound contributes to this field by providing a readily available source of chirality. Its use facilitates the production of complex chiral drug candidates for clinical trials. researchgate.netnih.gov By enabling chemists to construct molecules with precise three-dimensional structures, it plays a fundamental role in the exploration of new chemical space and the discovery of next-generation therapeutic agents. news-medical.net

Building Block for Complex Organic Molecules

The chiral nature of this compound makes it an essential starting material for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The defined stereochemistry at the C2 position is crucial for ensuring the biological activity of many pharmaceuticals and agrochemicals.

Preparation of Substituted Carboxylic Acids

One of the most fundamental applications of this compound is in the preparation of other chiral α-substituted carboxylic acids. The bromine atom at the α-position is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. Because the Sₙ2 reaction occurs with an inversion of configuration at the chiral center, starting with this compound allows for the predictable synthesis of (S)-substituted butanoic acids. A wide array of nucleophiles can be employed, leading to a diverse range of products. For instance, reaction with hydroxide (B78521) ions can produce hydroxy acids, while reaction with cyanide followed by hydrolysis can introduce a new carboxylic acid group.

Formation of Chiral Amines

Chiral amines are critical components in a vast number of pharmaceuticals. This compound serves as a key precursor for the synthesis of important chiral amines, most notably (S)-2-aminobutanamide. This compound is a crucial intermediate in the manufacture of the anti-epileptic drug Levetiracetam nih.govresearchgate.net.

The synthesis begins with the conversion of this compound into a derivative, such as an α-bromo amide or ester. This derivative then undergoes a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) google.com. The reaction proceeds with an inversion of stereochemistry, converting the (R)-configured bromo-compound into the desired (S)-amino compound rsc.org. (S)-2-aminobutanamide is then isolated and used in subsequent steps to construct the final drug molecule rsc.orgmedchemexpress.com.

Synthesis of Heterocyclic Compounds

The reactivity of this compound and its derivatives also extends to the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. A prominent example is the synthesis of Levetiracetam, which features a pyrrolidinone ring.

The synthesis of this heterocycle relies on the intermediate (S)-2-aminobutanamide, derived from this compound. The aminobutanamide undergoes an intramolecular cyclization reaction to form the five-membered lactam (a cyclic amide) ring that is the core of the Levetiracetam structure. This demonstrates a powerful strategy where the stereocenter from the initial building block is carried through multiple steps to define the chirality of the final, complex heterocyclic product.

Application in Agrochemical Synthesis

The precise three-dimensional structure of a molecule is often critical for its biological activity in agricultural applications. This compound provides a reliable chiral starting material for the synthesis of enantiomerically pure agrochemicals, ensuring that the final product has the desired efficacy.

Herbicides and Pesticides

This compound is a key precursor for a class of important agrochemicals known as aryloxyalkanoic acid herbicides researchgate.net. Many herbicides in this family, such as dichlorprop (B359615) and fenoprop, are chiral, and their herbicidal activity resides almost exclusively in the (R)-enantiomer.

The synthesis of these herbicides involves a nucleophilic substitution reaction where a substituted phenol (B47542) displaces the bromide from an ester of this compound researchgate.net. This Sₙ2 reaction proceeds with retention of configuration at the chiral center, directly yielding the biologically active (R)-aryloxybutanoic acid derivative. Using the enantiomerically pure (R)-bromo acid as a starting material is crucial for producing an effective herbicide and avoiding the release of the inactive (S)-enantiomer into the environment.

Role in Polymer Chemistry

The use of 2-bromobutyric acid (the racemic mixture) and its derivatives has been documented in the field of polymer chemistry, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity.

Research has shown that unprotected 2-bromobutyric acid has low efficiency as an ATRP initiator for monomers like styrene (B11656) cmu.eduasianpubs.org. However, its derivatives, such as esters (e.g., ethyl 2-bromobutyrate), are commonly used as simple initiators nih.gov. The effectiveness of the initiator can be significantly improved by protecting the carboxylic acid group, for instance, as a tert-butyl ester cmu.edugoogle.com. While these studies focus on the racemic or unspecified forms, they establish the potential utility of the 2-bromobutanoic acid structure in initiating controlled polymerization reactions. Specific applications focusing solely on the (R)-enantiomer in polymer chemistry are not extensively documented in the surveyed literature.

Probe for Biochemical Studies

This compound, a chiral organobromine compound, serves as a valuable molecular probe in various biochemical investigations. Its structural similarity to natural metabolic intermediates, combined with the presence of a reactive bromine atom, allows it to interact with specific enzymes and metabolic pathways. This interaction can provide insights into enzyme mechanisms, metabolic routes, and the development of enzyme inhibitors.

Investigation of Enzyme-Substrate Interactions

The stereochemistry of this compound is crucial in elucidating the specific interactions between an enzyme's active site and its substrate. Enzymes often exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act upon one enantiomer over the other. By using the pure (R)-enantiomer, researchers can probe the three-dimensional architecture of an enzyme's active site and understand the precise orientation required for substrate binding and catalysis.

Studies on dehalogenases, a class of enzymes that catalyze the cleavage of carbon-halogen bonds, have demonstrated the importance of stereospecificity. These enzymes are key players in the bioremediation of halogenated environmental pollutants. The substrate specificity of dehalogenases for α-halocarboxylic acids is often strictly dependent on the stereoconfiguration of the substrate. For instance, some dehalogenases are specific for the (S)-enantiomer, while others exclusively act on the (R)-enantiomer. The use of this compound as a substrate can, therefore, help in the characterization and classification of novel dehalogenases.

Table 1: Stereospecificity of Selected Dehalogenases for 2-Halobutanoic Acid Enantiomers

| Enzyme Type | Preferred Enantiomer | Product Stereochemistry |

| L-2-Haloacid dehalogenase (L-DEX) | (S)-2-Halobutanoic acid | (R)-2-Hydroxybutanoic acid |

| D-2-Haloacid dehalogenase (D-DEX) | (R)-2-Halobutanoic acid | (S)-2-Hydroxybutanoic acid |

This table illustrates the typical stereopreference of different classes of dehalogenases.

Studies of Metabolic Pathways Involving Brominated Compounds

This compound can be utilized to trace and understand metabolic pathways, particularly those involving the breakdown of brominated organic compounds. The introduction of this molecule into a biological system allows researchers to follow its metabolic fate and identify the enzymes and intermediate products involved in its degradation. This is particularly relevant in the study of microbial metabolism, where bacteria have evolved pathways to utilize halogenated compounds as carbon and energy sources.

While direct metabolic studies on this compound are not extensively documented in readily available literature, the metabolism of structurally similar short-chain halogenated carboxylic acids has been investigated. These studies provide a framework for predicting the potential metabolic fate of this compound. The primary metabolic route for such compounds is often initiated by a dehalogenase, which replaces the bromine atom with a hydroxyl group, forming 2-hydroxybutanoic acid. This intermediate can then enter central metabolic pathways.

Table 2: Potential Metabolic Pathway of this compound

| Step | Reaction | Enzyme | Product |

| 1 | Dehalogenation | (R)-specific dehalogenase | (S)-2-Hydroxybutanoic acid |

| 2 | Oxidation | Hydroxyacid dehydrogenase | 2-Oxobutanoic acid |

| 3 | Further Metabolism | Various | Central metabolic intermediates |

This table outlines a plausible metabolic pathway for this compound based on known metabolic routes for similar compounds.

Enzyme Inhibition Studies

The structural analogy of this compound to substrates of various metabolic enzymes makes it a potential candidate for enzyme inhibition studies. By mimicking the natural substrate, it can bind to the active site of an enzyme and, in some cases, lead to the inactivation of the enzyme. This inhibitory action can be either reversible or irreversible, depending on the nature of the interaction.

A notable area where α-bromocarboxylic acids have been explored as inhibitors is in fatty acid metabolism. For example, the related compound 2-bromooctanoate has been shown to be an inhibitor of fatty acid oxidation. It is converted within the mitochondria to its coenzyme A thioester, which then acts as an inhibitor of 3-ketothiolase, a key enzyme in the β-oxidation pathway. This suggests that this compound could potentially exert similar inhibitory effects on enzymes involved in short-chain fatty acid metabolism. The stereochemistry of the inhibitor is often critical for its potency, and using the (R)-enantiomer allows for a more precise understanding of the inhibitory mechanism.

Table 3: Research Findings on the Inhibition of Fatty Acid Oxidation by a Related α-Bromocarboxylic Acid

| Inhibitor | Target Enzyme | Mechanism of Action | Reference |

| 2-Bromooctanoate | 3-Ketothiolase | Converted to 2-bromo-3-ketooctanoyl-CoA, which irreversibly inhibits the enzyme. | Raaka & Lowenstein (1979) nih.gov |

This table provides an example of enzyme inhibition by an α-bromocarboxylic acid, suggesting a potential area of investigation for this compound.

Theoretical and Computational Studies

Conformational Analysis and Stereochemical Descriptors

The biological and chemical activity of (R)-2-Bromobutanoic acid is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms that result from rotation about single bonds, while stereochemical descriptors provide an unambiguous way to define its specific enantiomeric form.

The central chiral carbon in this compound is bonded to four different substituents: a bromine atom, a hydrogen atom, a carboxylic acid group, and an ethyl group. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of this stereocenter. libretexts.orgmasterorganicchemistry.com The priority is determined by the atomic number of the atom directly attached to the chiral center.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Substituent | Atom Attached to Chiral Center | Atomic Number | Priority |

|---|---|---|---|

| -Br | Bromine (Br) | 35 | 1 (Highest) |

| -COOH | Oxygen (O) of hydroxyl | 8 | 2 |

| -CH2CH3 | Carbon (C) of ethyl | 6 | 3 |

To assign the descriptor, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. The path from the highest priority group (1) to the second (2) and then to the third (3) is traced. For the (R)-enantiomer, this path follows a clockwise direction (Rectus). libretexts.orgyoutube.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and energetics of molecules.

Quantum chemistry can be used to model the energy changes that occur during a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point on the reaction coordinate. libretexts.org According to transition state theory, the energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. wikipedia.orglibretexts.org

A fundamental reaction of carboxylic acids is deprotonation. The energetics for the gas-phase deprotonation of 2-bromobutanoic acid have been investigated. These values provide a measure of the intrinsic acidity of the molecule.

Table 2: Gas Phase Ion Energetics for 2-Bromobutanoic Acid Deprotonation

| Thermodynamic Quantity | Value (kJ/mol) | Method |

|---|---|---|

| Enthalpy of Reaction (ΔrH°) | 1409 ± 8.8 | G+TS |

| Gibbs Free Energy of Reaction (ΔrG°) | 1380 ± 8.4 | IMRE |

Data sourced from the NIST Chemistry WebBook for the de-protonation reaction C4H7BrO2 → [C4H6BrO2]⁻ + H⁺.

For other reactions, such as nucleophilic substitution at the chiral carbon or elimination of HBr, computational models can map the entire reaction pathway. For an S_N2 reaction, for example, calculations would model the approach of the nucleophile, the formation of a five-coordinate transition state, and the departure of the bromide leaving group, providing the activation barrier for the process.

Computational methods can accurately predict spectroscopic data, which is essential for structure verification. DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. dtic.milijtsrd.com By calculating the second derivatives of the energy with respect to atomic positions, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions, such as C=O stretching, O-H bending, or C-Br stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. github.ioconicet.gov.ar The calculation involves determining the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry. These theoretical predictions are invaluable for distinguishing between isomers and confirming the relative configuration of stereocenters, especially in complex molecules. For this compound, calculations would predict distinct shifts for the protons on the chiral carbon and the adjacent methylene (B1212753) group, which are highly sensitive to the molecule's conformation and electronic environment.

Molecular Dynamics Simulations of Compound-Target Interactions

While quantum mechanics is ideal for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule like an enzyme. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion over time. rsc.orgresearchgate.net

To study the interaction of this compound with a biological target, a system would be constructed containing the protein, the ligand (the acid), and surrounding solvent molecules (typically water). The simulation would reveal the preferred binding pose of the ligand in the active site, the stability of the protein-ligand complex, and the specific intermolecular interactions that mediate binding. libretexts.org This information is critical in drug design for understanding how a molecule achieves its effect and how its structure could be optimized to improve binding affinity.

The interactions governing the binding of this compound to a target can be dissected and quantified using data from MD simulations and quantum chemical calculations. Two key noncovalent interactions for this molecule are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). In an enzyme active site, it can form strong, stabilizing hydrogen bonds with amino acid residues like serine, threonine, or histidine. MD simulations can track the formation and lifetime of these bonds, while quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to characterize their strength and nature. nih.govmongoliajol.info

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a highly directional interaction where the electropositive region on the outer surface of the bromine atom (the σ-hole) is attracted to a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. acs.orgforagerone.com Computational models are essential for accurately describing this interaction, as standard force fields used in MD simulations often require special parameters to capture the physics of the σ-hole. nih.gov Analysis of halogen bonds can reveal their crucial role in determining the orientation and affinity of halogenated compounds in biological systems. nih.gov

Modeling Enantioselective Processes

Since biological systems are chiral, they often interact differently with the two enantiomers of a chiral molecule. Computational modeling is a powerful tool for understanding and predicting the basis of this enantioselectivity. For instance, if this compound is a substrate for an enzyme, its (S)-enantiomer may bind differently or not at all.

Modeling an enantioselective enzymatic reaction typically involves creating a detailed model of the enzyme's active site containing the substrate. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting portion of the system (the substrate and key catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical mechanics. acs.org By calculating the transition state energies for the reaction with both the (R) and (S) enantiomers, researchers can predict which enantiomer will react faster and thus explain the observed enantioselectivity of the enzyme. These models provide a molecular-level understanding of how the chiral environment of the active site directs the reaction pathway. nih.gov

Computational Approaches to Chiral Catalyst Design

The rational design of chiral catalysts for the enantioselective synthesis of molecules like this compound heavily relies on computational chemistry to elucidate reaction mechanisms and predict stereochemical outcomes. nih.govresearchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and data-driven approaches are at the forefront of designing catalysts with high efficacy and selectivity.

Density Functional Theory (DFT) in Catalyst Design

DFT calculations are instrumental in understanding the intricacies of catalytic cycles and the origins of enantioselectivity. nih.govresearchgate.netnih.gov By modeling the transition states of a reaction, chemists can determine the energy barriers for the formation of different stereoisomers. A lower energy barrier for the transition state leading to the (R)-enantiomer over the (S)-enantiomer would signify a successful chiral catalyst.

For the synthesis of α-halocarboxylic acids, a plausible approach involves the asymmetric halogenation of a prochiral precursor. Computational studies on analogous reactions, such as those catalyzed by BINOL-derived hydroxyl carboxylic acids, have demonstrated that catalyst distortion and the specific interactions between the catalyst and the substrate are key determinants of stereoselectivity. nih.govresearchgate.netnih.gov In a hypothetical DFT study for the synthesis of this compound, one might investigate a chiral Brønsted acid catalyst that can effectively shield one face of a prochiral ketene (B1206846) acetal (B89532) intermediate during bromination.

The computational workflow would typically involve:

Conformational analysis: Identifying the most stable conformations of the catalyst-substrate complex.

Transition state searching: Locating the transition state structures for the formation of both (R)- and (S)-2-Bromobutanoic acid.

Energy calculations: Computing the free energy of activation for both pathways. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee).

A hypothetical DFT study on a chiral BINOL-derived phosphoric acid catalyst for the asymmetric bromination of a butanoyl derivative might yield the following data:

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomer |

| TS-(R) | 0.0 | (R) |

| TS-(S) | 2.5 | (S) |

This interactive table illustrates that the transition state leading to the (R)-enantiomer is 2.5 kcal/mol lower in energy, suggesting a high theoretical enantioselectivity for the (R)-product.

Data-Driven and Machine Learning Approaches

More recently, data-driven strategies and machine learning (ML) have been employed to accelerate the discovery of new chiral catalysts. nih.gov These methods leverage existing experimental data to build predictive models that can screen large virtual libraries of potential catalysts. For the synthesis of this compound, a machine learning model could be trained on a dataset of known chiral catalysts and their reported enantioselectivities for similar transformations. nih.gov This model could then predict the performance of new, untested catalyst structures, guiding synthetic efforts towards the most promising candidates. nih.gov

A virtual screening workflow might involve: researchgate.net

Generation of a large library of virtual chiral catalyst structures.

Calculation of molecular descriptors for each catalyst.

Prediction of enantioselectivity using a trained ML model.

Prioritization of the top-performing candidates for experimental validation.

This approach significantly reduces the time and resources required for catalyst optimization compared to traditional trial-and-error methods. researchgate.net

Enzyme Active Site Modeling for Biocatalysis

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds. The kinetic resolution of racemic 2-bromobutanoic acid using enzymes like dehalogenases is a promising strategy for the production of this compound. Computational modeling of the enzyme's active site is crucial for understanding the molecular basis of this enantioselectivity and for engineering improved biocatalysts. nih.govnih.gov

Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of how the substrate, in this case, 2-bromobutanoic acid, interacts with the enzyme's active site. nih.gov By simulating the movement of atoms over time, researchers can observe the binding modes of both the (R)- and (S)-enantiomers and identify key amino acid residues involved in substrate recognition and catalysis. nih.gov

For a more detailed understanding of the reaction mechanism, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov In a QM/MM simulation, the chemically reactive part of the system (the substrate and the key active site residues) is treated with quantum mechanics, which provides a highly accurate description of bond-breaking and bond-forming events. nih.govnih.gov The rest of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics force field. nih.govnih.gov

A QM/MM study of a dehalogenase enzyme could be used to calculate the energy barriers for the dehalogenation of both (R)- and (S)-2-bromobutanoic acid. A significantly lower energy barrier for the (S)-enantiomer would explain why it is consumed faster in a kinetic resolution, leaving behind the desired (R)-enantiomer.

Molecular Docking and Enzyme Engineering

Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate within an enzyme's active site. nih.gov For the biocatalysis of 2-bromobutanoic acid, docking studies can reveal why a particular dehalogenase preferentially binds one enantiomer over the other. This information is invaluable for enzyme engineering, where site-directed mutagenesis can be used to alter the amino acid residues in the active site to improve enantioselectivity or even invert it. nih.gov

For instance, if docking studies reveal that a bulky amino acid residue clashes with the bromine atom of the (R)-enantiomer but not the (S)-enantiomer, mutating this residue to a smaller one might enhance the binding and subsequent reaction of the (R)-enantiomer.

A hypothetical molecular docking study of a dehalogenase with the enantiomers of 2-bromobutanoic acid could generate the following data:

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| (S)-2-Bromobutanoic acid | -7.8 | Arg12, Tyr134, Trp189 |

| This compound | -5.2 | Arg12, Tyr134 |

This interactive table shows a more favorable binding energy for the (S)-enantiomer, which is consistent with its preferential reaction in a kinetic resolution. The table also highlights the key amino acid residues that form stabilizing interactions with the substrate in the active site.

Through these computational approaches, it is possible to gain a deep understanding of the factors governing the stereochemical outcome of both chemical and enzymatic syntheses of this compound, paving the way for the development of more efficient and selective production methods.

Analytical Methodologies for Chiral Purity and Characterization in Research

Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical in chiral synthesis. Chromatographic methods are the most effective and widely used for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the enantioseparation of chiral compounds like 2-bromobutanoic acid. americanlaboratory.com Due to the molecule's structure, direct separation can be challenging. Therefore, a common strategy involves pre-column derivatization, where the carboxylic acid group is reacted with another molecule to form a diastereomer or a more suitable derivative for chiral recognition on the CSP. americanlaboratory.comresearchgate.net

One documented method involves derivatizing 2-bromobutanoic acid with aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding anilide. americanlaboratory.comresearchgate.net This derivative can then be effectively separated on a polysaccharide-based CSP.

Research Findings:

Stationary Phases: Studies have tested various CSPs for the separation of derivatized 2-bromobutanoic acid. Polysaccharide-based columns, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), have shown successful enantioseparation. americanlaboratory.commdpi.com Other columns, including those based on dinitrobenzoyl (DNB)-leucine and DNB-phenylglycine, were found to be ineffective for the anilide derivatives. americanlaboratory.com